methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, an ethoxyphenyl group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-methyl-1H-pyrazole-5-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-[[3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
- Methyl 4-[(E)-[[3-(4-ethylphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Uniqueness
Methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-30-18-11-9-16(10-12-18)19-14(2)20(25-24-19)21(27)26-23-13-15-5-7-17(8-6-15)22(28)29-3/h5-13H,4H2,1-3H3,(H,24,25)(H,26,27)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGNYYXDUCUJOZ-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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